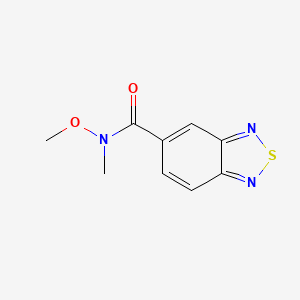

N-methoxy-N-methyl-2,1,3-benzothiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-methoxy-N-methyl-2,1,3-benzothiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S/c1-12(14-2)9(13)6-3-4-7-8(5-6)11-15-10-7/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZMHHMYUMWEHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC2=NSN=C2C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201206354 | |

| Record name | N-Methoxy-N-methyl-2,1,3-benzothiadiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201206354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937279-22-6 | |

| Record name | N-Methoxy-N-methyl-2,1,3-benzothiadiazole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937279-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methoxy-N-methyl-2,1,3-benzothiadiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201206354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-2,1,3-benzothiadiazole-5-carboxamide typically involves the reaction of benzothiadiazole derivatives with methoxy and methyl groups under specific conditions. One common method includes the use of N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide as a precursor . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-2,1,3-benzothiadiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Agricultural Applications

Systemic Acquired Resistance Inducer

One of the primary applications of N-methoxy-N-methyl-2,1,3-benzothiadiazole-5-carboxamide is its role as a systemic acquired resistance (SAR) inducer in plants. Research has demonstrated that this compound enhances the resistance of crops, such as zucchini (Cucurbita pepo convar. giromontiina), against viral and fungal pathogens.

- Case Study: Zucchini Protection

- In a field study, the compound was applied either four or eight times during the growing season. The results indicated that four applications at the beginning of the season were more effective in reducing viral infections and fungal diseases compared to eight applications. This phenomenon may be attributed to a growth-immunity trade-off where excessive stimulation can lead to reduced plant yields .

Medicinal Chemistry Applications

Anticancer Potential

In addition to agricultural uses, N-methoxy-N-methyl-2,1,3-benzothiadiazole derivatives have been explored for their anticancer properties. Research indicates that certain derivatives exhibit significant anticancer activity against various cancer cell lines.

- Case Study: Anticancer Activity

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-2,1,3-benzothiadiazole-5-carboxamide involves the induction of systemic acquired resistance (SAR) in plants. This process triggers the plant’s natural defense mechanisms, leading to increased resistance against pathogens . Molecular studies have shown that the compound increases the expression of marker genes typical of SAR induction .

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing vs. In contrast, the methoxy group in the target compound may act as a moderate electron donor, balancing solubility and reactivity .

- Polar Surface Area (PSA) : Bulky substituents (e.g., triazolopyrazine in ) increase PSA, which may enhance water solubility but reduce membrane permeability. The target compound’s smaller substituents likely favor better bioavailability .

Pharmacological Activity

Anticancer Activity:

- highlights thiazole and thiadiazole derivatives with IC50 values as low as 1.61 μg/mL against HepG-2 cells. The methoxy-methyl substituent in the target compound may modulate metabolic stability, as seen in , where N-demethylation is a major metabolic pathway for related carboxamides .

Structure-Activity Relationships (SAR)

- Substituent Effects: Phenyl vs. Alkyl Groups: N-Phenyl derivatives () exhibit higher lipophilicity (logP ~3.1) compared to the target compound’s predicted logP (~2.5), which may influence tissue distribution.

Biological Activity

N-methoxy-N-methyl-2,1,3-benzothiadiazole-5-carboxamide, a derivative of benzothiadiazole, has garnered attention for its diverse biological activities. This compound is part of a larger class known for roles in plant defense mechanisms and potential therapeutic applications. The following sections will detail its biological activity, including mechanisms of action, case studies, and research findings.

The primary mechanism by which this compound exerts its biological effects is through the induction of systemic acquired resistance (SAR) in plants. This process enhances the plant's innate defense systems against pathogens, particularly viruses and fungi. Studies have shown that this compound can activate key SAR marker genes such as PAL (Phenylalanine Ammonia-Lyase), NPR1 (Non-expressor of Pathogenesis-related genes), and PR-1b (Pathogenesis-related protein 1b) within hours of application .

Biological Activity Overview

The compound has demonstrated significant biological activities across various studies:

- Antiviral Activity : In field experiments involving zucchini plants ( pepo), treatment with this compound significantly reduced viral RNA accumulation when plants were subsequently infected with Tobacco Mosaic Virus (TMV) .

- Fungal Resistance : The same studies indicated that the compound also reduced the incidence of powdery mildew infections, suggesting a dual role in combating both viral and fungal pathogens .

Study 1: Efficacy Against Viral Infections

In a two-year field study, zucchini plants treated with this compound showed a lower Disease Severity Index (DSI) for Watermelon Mosaic Virus (WMV) and Cucumber Aphid-Borne Yellows Virus (CABYV). Notably, plants receiving four applications had significantly lower DSI values compared to those treated eight times .

| Treatment Frequency | DSI for WMV | DSI for CABYV |

|---|---|---|

| 4 Applications | Lower | Significantly Lower |

| 8 Applications | Higher | Statistically Similar |

Study 2: Impact on Plant Growth

In another study focusing on tulips, the application of this compound not only reduced root infections by Fusarium species but also promoted overall plant growth. The results indicated an increase in plant height and biomass compared to untreated controls .

Comparative Analysis with Other Benzothiadiazole Derivatives

The biological activity of this compound can be compared to other derivatives in terms of their efficacy against pathogens:

| Compound Name | Antiviral Activity | Fungal Resistance | Notes |

|---|---|---|---|

| This compound | High | High | Effective against TMV and powdery mildew |

| Benzothiadiazole Derivative A | Moderate | Low | Limited application frequency |

| Benzothiadiazole Derivative B | High | Moderate | Effective but less studied |

Research Findings

Recent literature highlights the versatility of benzothiadiazole derivatives in agricultural applications. The compound's ability to stimulate SAR has implications not only for crop protection but also for enhancing yield through improved plant health. The findings suggest that careful application timing is crucial; overapplication may lead to diminished returns due to overstimulation of plant defenses .

Q & A

Basic: What synthetic routes are commonly employed to prepare N-methoxy-N-methyl-2,1,3-benzothiadiazole-5-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the benzothiadiazole core via cyclization of substituted aniline precursors under acidic or oxidative conditions. For example, nitration followed by reduction and cyclization with thiourea derivatives .

- Step 2 : Introduction of the methoxy-N-methylcarboxamide group. This may involve coupling reactions using reagents like thionyl chloride (to generate acyl chlorides) followed by nucleophilic substitution with N-methoxy-N-methylamine .

- Key Reagents : Thionyl chloride (SOCl₂), N-methoxy-N-methylamine, and catalysts like triethylamine (NEt₃) in acetonitrile or DMF .

- Purity Control : TLC and HPLC are used to monitor reaction progress, with final purification via recrystallization or column chromatography .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide, S-N stretches at ~1350 cm⁻¹ for the thiadiazole ring) .

- NMR Spectroscopy :

- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N, S content within ±0.3% of theoretical values) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ or [M–CO₂CH₃]⁺ fragments) .

Advanced: How can researchers optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

-

Reaction Parameter Screening :

- Temperature : Higher temperatures (80–100°C) accelerate cyclization but may increase side products. Lower temperatures (40–60°C) improve selectivity for the benzothiadiazole core .

- Catalysts : Use Lewis acids (e.g., ZnCl₂) or bases (NEt₃) to enhance coupling efficiency in carboxamide formation .

-

Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates, while dichloromethane (DCM) aids in purification .

-

Yield Data :

Step Yield Range Key Factors Cyclization 60–75% Acid concentration, reaction time Carboxamide Coupling 50–65% Stoichiometry of N-methoxy-N-methylamine

Advanced: How to resolve contradictions in reported antimicrobial activity data?

Methodological Answer:

Discrepancies often arise from:

- Strain Variability : Testing against different bacterial strains (e.g., Staphylococcus aureus vs. Proteus vulgaris) may yield divergent results .

- Concentration Gradients : Use standardized MIC (Minimum Inhibitory Concentration) assays with serial dilutions (e.g., 0.5–128 µg/mL) and clinical reference strains .

- Data Normalization : Include positive controls (e.g., ampicillin) and account for solvent effects (DMSO vs. aqueous buffers) .

- Statistical Validation : Apply ANOVA or t-tests to compare replicates across studies .

Advanced: What computational approaches predict the compound’s reactivity and biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the carboxamide group often acts as a hydrogen-bond acceptor .

- Molecular Docking : Screens against bacterial enzyme targets (e.g., Staphylococcus dihydrofolate reductase) using AutoDock Vina. Results may correlate with observed antimicrobial activity .

- QSAR Models : Relate substituent electronic parameters (Hammett σ constants) to bioactivity. Methoxy groups enhance lipophilicity, improving membrane penetration .

Advanced: How does structural modification impact stability and bioactivity?

Methodological Answer:

-

Methoxy Group Position : Para-substitution on the benzothiadiazole ring enhances thermal stability (TGA data shows decomposition >200°C) but may reduce solubility .

-

N-Methyl vs. N-H : Methylation of the carboxamide improves metabolic stability (e.g., resistance to amidase cleavage) in vitro .

-

Comparative Data :

Derivative Stability (t₁/₂ in PBS) MIC (µg/mL) N-Methoxy-N-methyl >24 hours 8–16 N-H Carboxamide 4–6 hours 32–64

Advanced: What strategies validate the compound’s stability under physiological conditions?

Methodological Answer:

- Accelerated Stability Testing : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .

- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photo-degradation (λmax shifts indicate structural changes) .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies melting points and polymorphic transitions affecting shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.